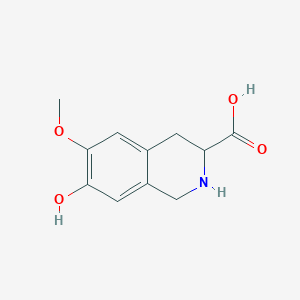

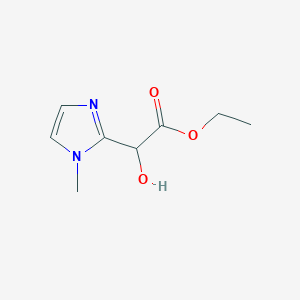

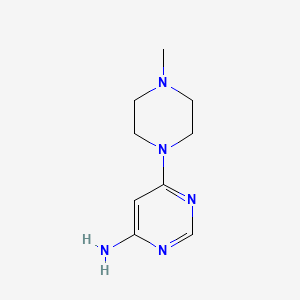

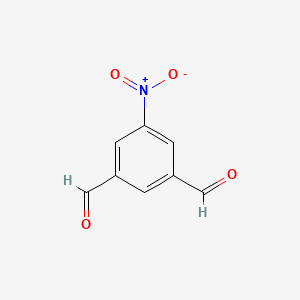

![molecular formula C23H22N2O8 B1356680 Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate CAS No. 948995-62-8](/img/structure/B1356680.png)

Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate

Übersicht

Beschreibung

“Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate” is a chemical compound with the molecular formula C23H22N2O8 and a molecular weight of 454.44 . It appears as a white to light yellow powder or crystal . This compound is used as a photolabile molecule tag for Laser Desorption/Ionization Mass Spectrometry (LDI-MS) .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It’s sensitive to moisture and heat .

Wissenschaftliche Forschungsanwendungen

Prosthetic Group for Protein Radiolabeling

Succinimidyl esters, similar to Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate, are used as prosthetic groups for protein radiolabeling in positron emission tomography (PET). For instance, N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) is a highly reactive prosthetic group used for protein 18F-labeling. This compound offers advantages in terms of a simpler and faster synthesis process compared to other prosthetic groups like N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) (Kostikov et al., 2012).

Radio-Iodination Agent for Labeling Proteins and Peptides

Similar compounds are used in the radio-iodination of proteins and peptides. For example, N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB) is an agent employed in the radio-iodination of proteins, including monoclonal antibodies and peptides, that undergo internalization after binding to receptors or antigens (Vaidyanathan & Zalutsky, 2007).

Surface Patterning with Controlled Densities

Succinimidyl esters like the one can be used for patterning amines on glass and silicon surfaces with controlled surface densities. A novel silane coupling agent bearing a photoremovable succinimidyl carbonate allows for the photopatterning of primary amines on such surfaces, useful for various bioanalytical and cell biological applications (Nakayama et al., 2010).

Preparation of Catalytically Active Conjugates

Succinimidyl esters are also involved in the preparation of catalytically active conjugates, such as covalent α-polylysine-enzyme conjugates. This process involves forming UV/vis-quantifiable bis-aryl hydrazone bonds, leading to the creation of conjugates that retain enzymatic activity (Grotzky et al., 2011).

Formation of Hydrogen-Bonded Supramolecular Materials

Succinimidyl derivatives, like the 3,5-dimethylpyrazoles, exhibit the ability to form hydrogen-bonded supramolecular materials. These compounds show varied thermal stability, fluorescence, and hydrogen-bonding ability, leading to different hydrogen-bonded structures depending on their substitution patterns (Moyano et al., 2021).

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[3,5-dimethyl-4-[(4-nitrophenyl)methoxy]phenyl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O8/c1-14-11-17(19(26)7-10-22(29)33-24-20(27)8-9-21(24)28)12-15(2)23(14)32-13-16-3-5-18(6-4-16)25(30)31/h3-6,11-12H,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTCHWUKZOOSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)CCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590822 | |

| Record name | 1-[(4-{3,5-Dimethyl-4-[(4-nitrophenyl)methoxy]phenyl}-4-oxobutanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948995-62-8 | |

| Record name | 1-[(4-{3,5-Dimethyl-4-[(4-nitrophenyl)methoxy]phenyl}-4-oxobutanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

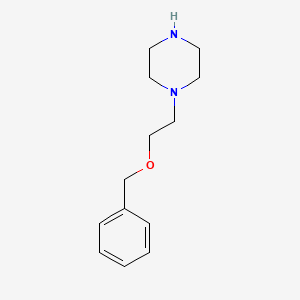

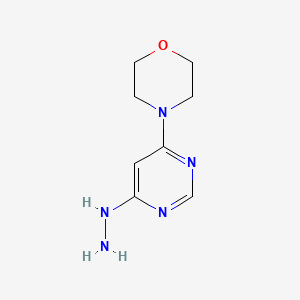

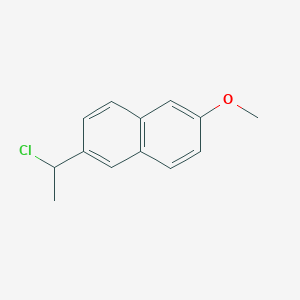

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)